molecular formula C7H9BBrNO2 B11750338 (5-Bromo-4-ethylpyridin-3-yl)boronic acid

(5-Bromo-4-ethylpyridin-3-yl)boronic acid

Cat. No.: B11750338
M. Wt: 229.87 g/mol
InChI Key: OKWBRNKTLDDJFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-ethylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the reaction of 5-bromo-4-ethylpyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-4-ethylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form carbon-carbon bonds . It can also participate in other reactions like oxidation and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

  • (5-Bromo-3-pyridinyl)boronic acid
  • (4-Ethylpyridin-3-yl)boronic acid
  • (5-Bromo-4-methylpyridin-3-yl)boronic acid

Comparison: (5-Bromo-4-ethylpyridin-3-yl)boronic acid is unique due to the presence of both a bromine atom and an ethyl group on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to its analogs, it offers distinct steric and electronic properties that can be advantageous in specific synthetic applications .

Properties

Molecular Formula

C7H9BBrNO2

Molecular Weight

229.87 g/mol

IUPAC Name

(5-bromo-4-ethylpyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BBrNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4,11-12H,2H2,1H3

InChI Key

OKWBRNKTLDDJFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=C1CC)Br)(O)O

Origin of Product

United States

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